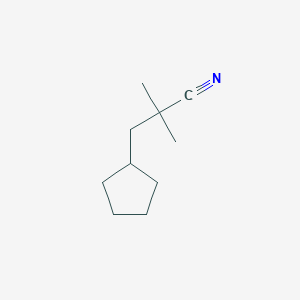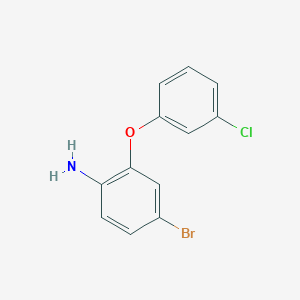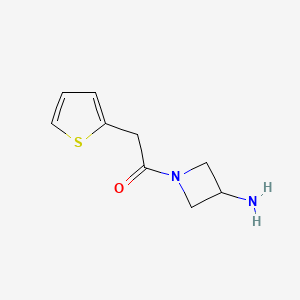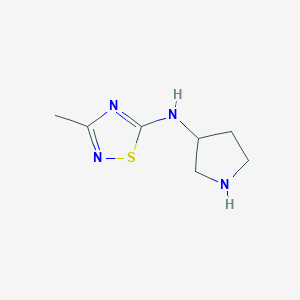
3-Chlor-6-(4-(Trifluormethyl)piperidin-1-yl)pyridazin
Übersicht
Beschreibung
The compound “3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine” is a chemical compound that has been synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine . The piperazine ring is flanked by 3-chloropyridazine and 3-trifluoromethylphenyl rings .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction . The piperazine ring adopts a chair conformation, whereas the 3-chloropyridazine and 3-trifluoromethylphenyl rings are planar .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 3-Chlor-6-(4-(Trifluormethyl)piperidin-1-yl)pyridazin ist bekannt für die Verbesserung der biologischen Aktivität und metabolischen Stabilität von Pharmazeutika . Diese Verbindung könnte auf ihre potenzielle Verwendung in der Medikamentenentwicklung untersucht werden, insbesondere bei Krankheiten, bei denen die Modulation des Piperidin-Moleküls therapeutische Vorteile hat.
Neurotransmitter-Rezeptorforschung
Verbindungen mit einer Piperidinstruktur sind oft entscheidend bei der Untersuchung von Neurotransmitter-Rezeptoren . Diese spezielle Verbindung kann als wertvolles Werkzeug in der Neurowissenschaftlichen Forschung dienen und dazu beitragen, die Funktionen von Rezeptoren und Wechselwirkungen innerhalb des zentralen Nervensystems zu verstehen.
Krebstherapie
Das Vorhandensein der Trifluormethylgruppe ist in der Krebstherapie von Bedeutung, da sie in mehreren von der FDA zugelassenen Medikamenten vorkommt . Die Forschung an this compound könnte die Wirksamkeit als Kinase-Inhibitor oder in gezielten Wirkstoff-Abgabesystemen für die Onkologie-Behandlung untersuchen.
Antimikrobielle Mittel
Die Trifluormethylgruppe kann zur antimikrobiellen Aktivität von Verbindungen beitragen . Diese Verbindung könnte Teil der Forschung an neuen antimikrobiellen Mitteln sein, die gegen resistente Bakterien- oder Pilzstämme kämpfen.
Pflanzenschutzmittel
Verbindungen mit einem Pyridazin-Kern werden häufig bei der Synthese von Herbiziden und Pestiziden verwendet . Die einzigartige Struktur dieser Verbindung könnte zur Entwicklung effizienterer und umweltfreundlicherer Pflanzenschutzmittel führen.
Materialwissenschaft
In der Materialwissenschaft kann die Einarbeitung von Fluoratomen die Eigenschaften von Materialien verändern . Diese Verbindung könnte verwendet werden, um neuartige Materialien mit bestimmten gewünschten Eigenschaften zu erzeugen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit.
Wirkmechanismus
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to have a wide range of biological activities, including the inhibition of NF-κB signaling and the suppression of inflammation and apoptosis. The mechanism of action of 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is thought to involve the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and apoptosis. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to bind to the NF-κB subunit p65, which prevents the activation of NF-κB and thus inhibits the expression of inflammatory and apoptotic genes. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to have a wide range of biochemical and physiological effects. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to inhibit the activation of NF-κB and thus the expression of inflammatory and apoptotic genes. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has also been found to inhibit the production of reactive oxygen species (ROS) and to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is its high solubility in a variety of solvents, which makes it easy to work with in the laboratory. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is relatively stable and has a long shelf life, which makes it ideal for long-term storage. However, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is also relatively expensive, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
The potential applications of 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine are vast and there are many potential future directions for its use. One potential future direction is in the development of novel therapies for the treatment of inflammatory and autoimmune diseases. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could be used as a drug delivery vehicle for the delivery of other molecules, such as peptides and small molecules. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could also be used in the development of novel diagnostic tests and biomarkers for the early detection of diseases. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could be used in the development of novel materials for use in medical devices and implants. Finally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could be used in the development of novel cancer therapies, as its anti-inflammatory, anti-apoptotic, and anti-cancer activities make it a promising candidate for the treatment of cancer.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(12,13)14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYYLLYNCXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)


![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)


![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
